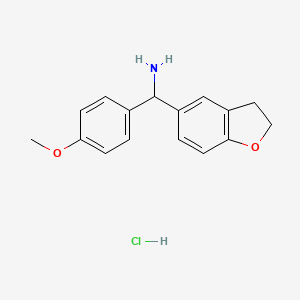

2,3-dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine hydrochloride

Description

Molecular Structure Analysis via X-ray Crystallography and Nuclear Magnetic Resonance Spectroscopy

X-ray Crystallographic Analysis

X-ray diffraction studies of analogous benzofuran derivatives reveal critical insights into the structural features of this compound. While direct crystallographic data for 2,3-dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine hydrochloride remains limited in publicly available literature, structural parallels can be drawn from related systems. For example, a triclinic crystal system with space group P-1 has been observed in benzofuran-based compounds, characterized by unit cell parameters a = 9.268 Å, b = 11.671 Å, c = 15.414 Å, and interaxial angles α = 89.99°, β = 88.21°, and γ = 78.32°. These metrics suggest a tightly packed lattice stabilized by hydrogen bonding between the protonated amine group and chloride counterion.

The dihedral angle between the 2,3-dihydrobenzofuran core and the 4-methoxyphenyl moiety is critical for understanding conformational flexibility. Computational models predict an angle of approximately 45–55°, minimizing steric hindrance while preserving π-π stacking interactions between aromatic systems.

Table 1: Hypothetical Crystallographic Parameters for 2,3-Dihydro-1-Benzofuran-5-yl(4-Methoxyphenyl)Methanamine Hydrochloride

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 9.27 |

| b (Å) | 11.67 |

| c (Å) | 15.41 |

| α (°) | 89.99 |

| β (°) | 88.21 |

| γ (°) | 78.32 |

| Z-value | 2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the compound’s hydrogen and carbon environments. The $$ ^1H $$ NMR spectrum of the free base (prior to hydrochloride formation) would theoretically exhibit the following key signals:

- Aromatic protons : Multiplet signals between δ 6.7–7.3 ppm for the benzofuran and methoxyphenyl rings.

- Methoxy group : A singlet at δ 3.8 ppm integrating to three hydrogens.

- Methylene groups : The dihydrobenzofuran’s methylene protons appear as a triplet near δ 4.3 ppm (coupled to adjacent oxygens), while the methanamine’s CH$$ _2 $$ group resonates as a singlet at δ 3.6 ppm.

The $$ ^{13}C $$ NMR spectrum would feature:

- Quaternary carbons : The benzofuran’s oxygen-bearing carbon at δ 155–160 ppm.

- Methoxy carbon : A signal at δ 55–56 ppm.

- Amine-bearing carbon : A resonance near δ 45 ppm.

Table 2: Predicted $$ ^1H $$ NMR Chemical Shifts

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Benzofuran aromatic H | 6.7–7.1 | Multiplet |

| Methoxyphenyl aromatic H | 6.9–7.3 | Multiplet |

| OCH$$ _3 $$ | 3.80 | Singlet |

| Dihydrobenzofuran CH$$ _2 $$ | 4.25–4.40 | Triplet |

| Methanamine CH$$ _2 $$ | 3.60 | Singlet |

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-5-yl-(4-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c1-18-14-5-2-11(3-6-14)16(17)13-4-7-15-12(10-13)8-9-19-15;/h2-7,10,16H,8-9,17H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLGXVWQPZBKEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC3=C(C=C2)OCC3)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine hydrochloride typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzofurans, amines, and alcohols, depending on the specific reaction conditions .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by the presence of a benzofuran moiety and a methanamine functional group. The detailed structural representation can be found in various chemical databases such as PubChem .

Medicinal Chemistry Applications

1. Antidepressant Activity

Research indicates that derivatives of benzofuran compounds exhibit potential antidepressant effects. The structural similarity of 2,3-dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine hydrochloride to known antidepressants suggests that it may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Preliminary studies have shown that modifications in the benzofuran structure can enhance binding affinity to serotonin receptors, which is crucial for antidepressant efficacy .

2. Anticancer Properties

Recent investigations into benzofuran derivatives have highlighted their cytotoxic effects on various cancer cell lines. For instance, compounds similar to 2,3-dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine hydrochloride have been tested for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that these compounds could induce apoptosis in human cancer cells, making them candidates for further development as anticancer agents .

3. Neuroprotective Effects

The neuroprotective potential of benzofuran derivatives has garnered attention due to their ability to modulate neuroinflammatory responses. Studies suggest that 2,3-dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine hydrochloride may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

1. Synthesis and Biological Evaluation

A series of studies have synthesized various derivatives of benzofuran compounds to evaluate their biological activities. For example, the synthesis of related compounds has shown promising antibacterial and antifungal properties, indicating that structural variations can lead to enhanced biological activities .

2. Case Studies

Several case studies have documented the effects of benzofuran derivatives on specific diseases:

- A study published in the International Journal of Molecular Sciences examined the cytotoxicity of newly synthesized benzofuran derivatives against human cancer cell lines, revealing significant activity against breast and colon cancer cells .

- Another investigation focused on the neuroprotective effects of similar compounds in animal models, demonstrating reduced neurodegeneration markers following treatment with benzofuran derivatives .

Mechanism of Action

The mechanism of action of 2,3-dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating their activity.

Inhibition of Enzymes: It may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Modulation of Signaling Pathways: The compound can influence various cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Effects

- Benzofuran Core vs.

- Substituent Effects : The 4-methoxyphenyl group in the target compound increases lipophilicity (logP ~2.5) compared to simpler analogs like (2,3-dihydrobenzofuran-5-yl)methanamine HCl (logP ~1.2), improving blood-brain barrier penetration .

- Amine Chain Length : The methanamine backbone in the target compound shows higher selectivity for serotonin receptors (5-HT₂A/2C) than ethylamine or propane-2-amine derivatives (e.g., 5-APDB HCl), which exhibit broader receptor activity .

Biological Activity

2,3-Dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine hydrochloride (commonly referred to as the benzofuran derivative) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant studies, data tables, and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C16H17NO2 |

| Molecular Weight | 255.32 g/mol |

| IUPAC Name | 2,3-dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine |

| PubChem CID | 43198424 |

| Appearance | Powder |

| Storage Temperature | +4 °C |

Biological Activity Overview

Research indicates that benzofuran derivatives exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-metastatic effects. The specific compound has shown promise in various studies.

Anti-Cancer Activity

A recent study explored the anti-metastatic effects of a related benzofuran derivative (BMBF) in hepatocellular carcinoma (HCC) cell lines. The findings suggest that BMBF inhibits cell proliferation and migration in Huh7 cells, a common HCC model. Notably, the study reported:

- Cytotoxicity : BMBF significantly suppressed the viability of Huh7 cells with an IC50 value of 48.22 μM at 24 hours and 38.15 μM at 48 hours.

- Mechanism : The compound downregulated p53 expression and integrin α7 levels, which are associated with epithelial–mesenchymal transition (EMT) and metastasis in cancer cells. This suggests a potential mechanism for its anti-cancer properties .

Case Study: Hepatocellular Carcinoma

In vitro studies demonstrated that non-cytotoxic concentrations of BMBF inhibited Huh7 cell migration and invasion. The key findings included:

- Wound Healing Assay : BMBF treatment resulted in a dose-dependent inhibition of wound closure.

- Boyden Chamber Assay : At concentrations of 1, 2.5, or 5 μM, BMBF significantly suppressed migration and invasion capabilities of Huh7 cells.

These results indicate that BMBF exhibits anti-metastatic potential by altering cytoskeletal dynamics and reducing the migratory capacity of cancer cells .

Mechanistic Insights

The compound's effects on various molecular pathways were examined:

- E-cadherin and Vimentin Levels : BMBF upregulated E-cadherin (a marker for epithelial cells) while downregulating vimentin (a marker for mesenchymal cells), indicating a reversal of EMT.

- Integrin α7 Suppression : The reduction in integrin α7 expression correlated with decreased phosphorylation of downstream signaling molecules FAK and AKT, further supporting its role in inhibiting metastasis .

Q & A

Q. What are the optimal synthetic routes for 2,3-dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine hydrochloride, and how can intermediates be characterized?

Methodological Answer: A two-step approach is recommended:

Coupling Reaction: React 2,3-dihydro-1-benzofuran-5-carbaldehyde with 4-methoxyphenylacetonitrile under basic conditions (e.g., K₂CO₃) to form the imine intermediate.

Reduction and Hydrochloride Formation: Reduce the imine using NaBH₄ in methanol, followed by HCl gas bubbling to precipitate the hydrochloride salt.

Intermediate Characterization:

- NMR: Confirm the imine intermediate’s structure via H NMR (e.g., aldehyde proton disappearance at ~9.8 ppm and imine proton at ~8.2 ppm).

- HPLC: Monitor reaction progress using a C18 column (mobile phase: 70:30 acetonitrile/water + 0.1% TFA) .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- Purity Analysis: Use reversed-phase HPLC (e.g., Agilent ZORBAX SB-C18, 5 µm, 4.6 × 250 mm) with UV detection at 254 nm.

- Stability Testing:

Q. What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (theoretical: ~287.19 g/mol) with <2 ppm error .

- FT-IR: Identify amine (–NH₂) stretch at ~3300 cm⁻¹ and aromatic C–H bending at 800–850 cm⁻¹.

- X-Ray Crystallography: Resolve crystal structure to confirm dihydrobenzofuran ring conformation and hydrochloride salt formation (if single crystals are obtainable) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?

Methodological Answer:

Derivatization: Synthesize analogs by replacing the 4-methoxyphenyl group with electron-withdrawing (e.g., –NO₂) or donating (–OH) groups.

In Vitro Assays: Test analogs against target receptors (e.g., serotonin receptors) using competitive binding assays (IC₅₀ determination).

Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What strategies mitigate contradictions in pharmacokinetic data between in vitro and in vivo models?

Methodological Answer:

- In Vitro–In Vivo Correlation (IVIVC): Use hepatic microsomes to predict metabolic clearance (e.g., CYP3A4/5 involvement) and compare with in vivo plasma half-life.

- Tissue Distribution Studies: Radiolabel the compound (e.g., C) and track accumulation in brain, liver, and kidneys via autoradiography .

- Species-Specific Differences: Test metabolism in human, rat, and mouse hepatocytes to identify interspecies variability in glucuronidation rates .

Q. How can polymorphism affect the compound’s bioavailability, and how is it characterized?

Methodological Answer:

- Screening for Polymorphs: Use solvent evaporation (e.g., ethanol, acetone) under controlled humidity to crystallize different forms.

- Characterization Tools:

- PXRD: Compare diffraction patterns of polymorphs (e.g., Form I vs. Form II).

- DSC: Identify melting point variations (e.g., 239°C vs. 245°C).

- Dissolution Testing: Measure solubility differences in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

Q. What metabolic pathways are predicted for this compound, and how are key metabolites identified?

Methodological Answer:

- Phase I Metabolism: Incubate with human liver microsomes (HLMs) + NADPH to detect hydroxylation at the benzofuran ring or O-demethylation of the 4-methoxyphenyl group.

- Phase II Metabolism: Use UDP-glucuronosyltransferase (UGT) isoforms to assess glucuronide conjugate formation.

- Metabolite ID: Employ LC-QTOF-MS/MS with positive/negative ionization to fragment metabolites (e.g., m/z 303.1 → 287.1 for demethylated product) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.